Acetyl adenylate is classified as an acyl adenylate, which is a type of activated carboxylic acid derivative formed by the reaction of acetic acid with adenosine triphosphate (ATP). It serves as an important intermediate in the biosynthesis of various biomolecules. Acetyl adenylate is particularly relevant in the context of acetyl-CoA synthesis, where it acts as a precursor in the enzymatic conversion processes involving acetyl-CoA synthetase .
The synthesis of acetyl adenylate typically involves the following steps:
Acetyl adenylate consists of an acetyl group (derived from acetic acid) covalently bonded to the adenosine moiety through a high-energy acyl phosphate bond. The molecular structure can be represented as follows:
The structure features:
This configuration allows acetyl adenylate to participate effectively in biochemical reactions as an energy carrier .
Acetyl adenylate participates in several key biochemical reactions:
The mechanism by which acetyl adenylate functions primarily involves its role as an acyloxy intermediate:
Acetyl adenylate exhibits several notable physical and chemical properties:
These properties make acetyl adenylate an effective participant in various biochemical pathways .
Acetyl adenylate has several significant applications:
Acetyl adenylate (C~12~H~16~N~5~O~8~P) is a high-energy mixed anhydride intermediate with a molecular weight of 389.26 g/mol. Its structure features an acetyl group linked via a phosphoanhydride bond to the 5'-phosphate of adenosine (Figure 1). The molecule adopts a bent conformation when enzyme-bound, with the acetyl moiety positioned for nucleophilic attack. The adenosine component maintains standard hydrogen-bonding features: the adenine ring provides hydrogen bond acceptors at N1 and N7, and donors at the exocyclic N6 amine [1] [7].
Table 1: Physicochemical Properties of Acetyl Adenylate
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C~12~H~16~N~5~O~8~P | Empirical analysis |
Exact Mass | 389.0736 Da | Mass spectrometry |
LogP | -4.7 | Computational prediction |
Water Solubility | 3.02 g/L | ALOGPS prediction |
pKa (Phosphate Group) | ~0.84 | Potentiometric titration |
Rotatable Bonds | 6 | Molecular modeling |
The phosphoanhydride linkage exhibits high reactivity, with hydrolysis half-life estimates of seconds under physiological conditions. This instability necessitates enzymatic stabilization during catalytic cycles. The acetyl group's small size and lack of steric hindrance allow accommodation in active sites of diverse adenylate-forming enzymes, though substrate specificity is primarily mediated by adjacent residues rather than the adenylate itself [5] [7].
X-ray crystallography has captured acyl-adenylate intermediates trapped in active sites through mutagenesis or substrate analogues. The 1.75 Å resolution structure of Salmonella enterica acetyl-CoA synthetase (Acs) bound to adenosine-5'-propylphosphate (an acetyl-AMP analogue) reveals key interactions: the adenine ring stacks against Trp414, while the ribose hydroxyls hydrogen-bond with Glu343 and Lys609. The propionyl moiety (acetyl surrogate) resides in a hydrophobic pocket formed by Val386, Trp414, and Leu384 [6].
Table 2: Crystallographic Parameters of Enzyme-Bound Acetyl Adenylate Analogues
Enzyme | Resolution (Å) | Ligand | PDB Code | Key Interactions |
---|---|---|---|---|
S. enterica Acs | 1.75 | Adenosine-5'-propylphosphate | 1PG4 | Lys609, Trp414, Glu343, Val386 |
Methanosarcina mazei PylRS | 1.90 | Pyrrolysyl-AMP/PPi | 2ZCE | Tyr384, motif 2 loop, ordering loop |
Firefly luciferase | 2.00 | D-luciferyl-AMP | 4G36 | His245, Ser347, Thr343 |
In pyrrolysyl-tRNA synthetase (PylRS), structures solved at 1.9–2.1 Å resolution show the pyrrolysyl-adenylate intermediate deeply buried within the catalytic pocket. The Tyr384 hydroxyl forms hydrogen bonds with the pyrrolysyl moiety, while the motif 2 loop and ordering loop undergo conformational closure upon ligand binding. These structural rearrangements create a sealed active site that excludes water and prevents premature hydrolysis [8].
The ANL superfamily (Acyl-CoA synthetases, Non-ribosomal peptide synthetases, and Luciferase) employs a remarkable domain alternation mechanism during catalysis. Structural analyses reveal a ~140° rotation of the C-terminal domain (~130 residues) relative to the N-terminal domain (~550 residues) between the two half-reactions (Figure 2). This rotation reconfigures the active site, switching functionality from adenylate formation to thioesterification:
The C-terminal domain positions conserved residues (e.g., Lys609 in Acs) to coordinate ATP and the carboxylic acid substrate. Mutagenesis studies confirm Lys609's essential role – the K609A mutant abolishes adenylation activity while preserving thioester formation capability [2] [10].
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